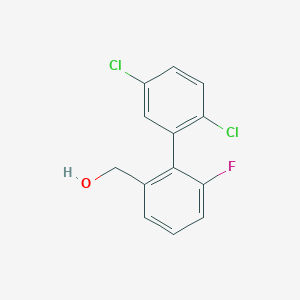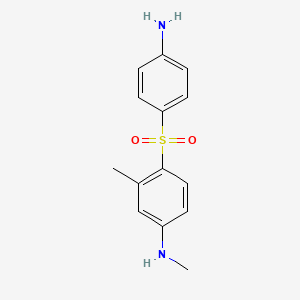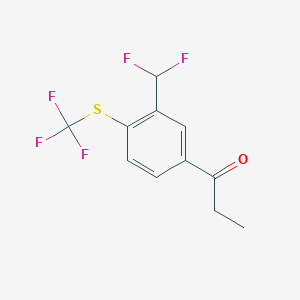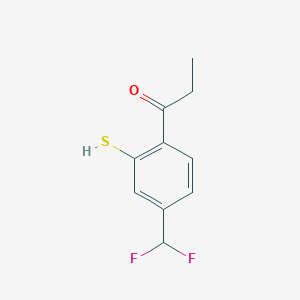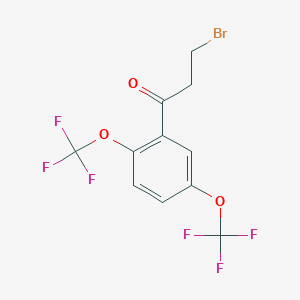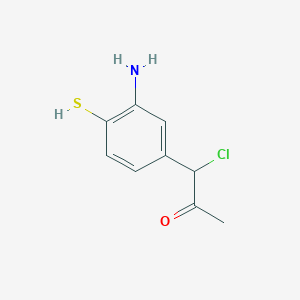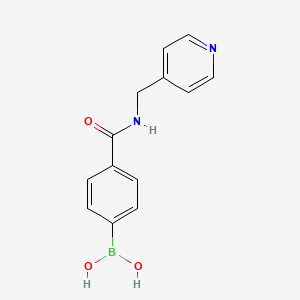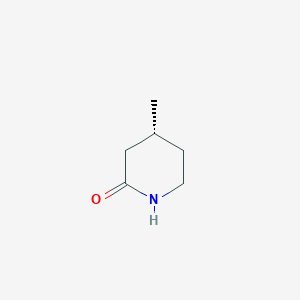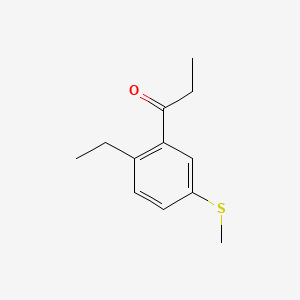![molecular formula C13H19N5 B14065055 trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine: is a compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their potential as multi-targeted kinase inhibitors and apoptosis inducers . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a cyclohexanediamine moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine typically involves multiple steps. One common approach is to start with the pyrrolo[2,3-d]pyrimidine core, which can be synthesized through a series of cyclization reactions. The cyclohexanediamine moiety is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine is studied for its potential as a kinase inhibitor. It has shown promising results in inhibiting various kinases involved in cell signaling pathways .
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a valuable candidate for further development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
- N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide .
- N-Methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide fumarate .
Uniqueness: Compared to similar compounds, trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine exhibits unique properties due to its specific structural configuration. The presence of the cyclohexanediamine moiety enhances its binding affinity to kinases, making it a more potent inhibitor .
特性
分子式 |
C13H19N5 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
4-N-methyl-4-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C13H19N5/c1-18(10-4-2-9(14)3-5-10)13-11-6-7-15-12(11)16-8-17-13/h6-10H,2-5,14H2,1H3,(H,15,16,17) |
InChIキー |
PNRDJAVLUGHLJV-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(CC1)N)C2=NC=NC3=C2C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



